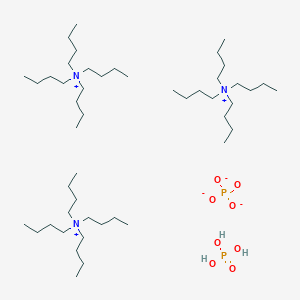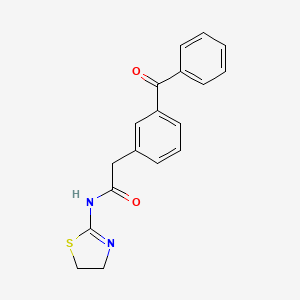
1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- is a heterocyclic aromatic organic compound. It is a derivative of pyrrole, which is a five-membered ring containing one nitrogen atom. The compound is characterized by the presence of an ethenyl group at the 1-position, an ethyl group at the 3-position, and a phenyl group at the 2-position of the pyrrole ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- can be synthesized through several methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine to form the pyrrole ring. For this specific compound, the starting materials would include a suitable 1,4-dicarbonyl compound with the necessary substituents to introduce the ethenyl, ethyl, and phenyl groups.
Industrial Production Methods: Industrial production of 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as iron(III) chloride or other metal catalysts may be used to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Electrophilic substitution reactions are common, where the pyrrole ring undergoes substitution at the 2- or 5-position. Reagents such as halogens or sulfonyl chlorides can be used for these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine), sulfonyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the pyrrole ring .
Applications De Recherche Scientifique
1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of heterocyclic compounds with biological molecules.
Medicine: Derivatives of this compound may exhibit pharmacological activity, making it a potential candidate for drug development. It can be used in the synthesis of molecules with anticancer, antibacterial, or antifungal properties.
Industry: In the industrial sector, 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- can be used in the production of dyes, pigments, and other materials that require specific chemical properties
Mécanisme D'action
The mechanism of action of 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various chemical interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for its targets .
Comparaison Avec Des Composés Similaires
1H-Pyrrole, 3-ethyl-: This compound lacks the ethenyl and phenyl groups, resulting in different chemical properties and reactivity.
1H-Pyrrole, 2-phenyl-: This compound lacks the ethenyl and ethyl groups, which can affect its chemical behavior and applications.
2-[(E)-2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethenyl]-1-methyl-6-phenylquinolinium chloride: This compound has a more complex structure with additional functional groups, leading to different applications and properties .
Uniqueness: 1H-Pyrrole, 1-ethenyl-3-ethyl-2-phenyl- is unique due to its specific combination of substituents on the pyrrole ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential biological activity further enhance its significance in scientific research.
Propriétés
Numéro CAS |
58042-94-7 |
|---|---|
Formule moléculaire |
C14H15N |
Poids moléculaire |
197.27 g/mol |
Nom IUPAC |
1-ethenyl-3-ethyl-2-phenylpyrrole |
InChI |
InChI=1S/C14H15N/c1-3-12-10-11-15(4-2)14(12)13-8-6-5-7-9-13/h4-11H,2-3H2,1H3 |
Clé InChI |
XBWPFEUZXWOSRE-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N(C=C1)C=C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 3-[(E)-tert-butyldiazenyl]-3-chlorobutanoate](/img/structure/B14610039.png)

-lambda~5~-phosphane](/img/structure/B14610047.png)


![N-{[4-(Heptyloxy)phenyl]methylidene}hydroxylamine](/img/structure/B14610072.png)
![2-[Ethyl(phenyl)amino]ethene-1-sulfonyl fluoride](/img/structure/B14610078.png)

![2,3,4,5-Tetrahydro[1,1'-biphenyl]-2-peroxol](/img/structure/B14610089.png)

